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Compound of Interest

Compound Name: N-Methylacetanilide

Cat. No.: B189316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The nitration of N-methylacetanilide is a classic example of an electrophilic aromatic

substitution reaction. The acetamido group (-N(CH₃)COCH₃) is an activating, ortho-, para-

directing group, leading to the formation of a mixture of 2-nitro-N-methylacetanilide and 4-

nitro-N-methylacetanilide. The steric hindrance from the N-methyl group can influence the

ortho/para isomer ratio. This document provides detailed protocols for the synthesis,

separation, and characterization of these nitro derivatives, which are valuable intermediates in

the synthesis of various pharmaceuticals and other fine chemicals.

Reaction and Mechanism
The reaction proceeds by the generation of the nitronium ion (NO₂⁺) from a mixture of

concentrated nitric acid and sulfuric acid. The electron-rich aromatic ring of N-
methylacetanilide then attacks the nitronium ion to form a resonance-stabilized carbocation

(sigma complex). Subsequent loss of a proton restores the aromaticity, yielding the nitro-

substituted product.[1][2]

Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the

expected products of the nitration of N-methylacetanilide.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Key
Spectroscopic
Data

N-

Methylacetanilide
C₉H₁₁NO 149.19[3] 102-104

¹H NMR: Signals

for aromatic,

methyl, and

acetyl protons.[3]

IR (KBr):

Characteristic

C=O and C-N

stretching bands.

[3]

2-Nitro-N-

methylacetanilide
C₉H₁₀N₂O₃ 194.19[4] 56-58

¹H NMR: Distinct

aromatic proton

signals due to

ortho-nitro group.

IR: N-O

stretching bands

for the nitro

group in addition

to amide bands.

4-Nitro-N-

methylacetanilide
C₉H₁₀N₂O₃ 194.19 151-153[5]

¹H NMR: Simpler

aromatic proton

splitting pattern

compared to the

ortho isomer.[5]

IR: N-O

stretching bands

for the nitro

group in addition

to amide bands.

[6]

Note: Spectroscopic data for the nitro derivatives are based on analogous compounds and may

vary slightly.
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Experimental Protocols
Protocol 1: Nitration of N-Methylacetanilide
This protocol is adapted from the general procedure for the nitration of acetanilide.[1][2]

Materials:

N-Methylacetanilide

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Glacial Acetic Acid (CH₃COOH) (optional, as a solvent)

Crushed Ice

Deionized Water

Ethanol (for recrystallization)

Equipment:

Round-bottom flask or Erlenmeyer flask (100 mL)

Beakers

Graduated cylinders

Magnetic stirrer and stir bar

Ice bath

Dropping funnel or Pasteur pipette

Büchner funnel and filter flask

Filter paper
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Procedure:

In a 100 mL flask, dissolve 5.0 g of N-methylacetanilide in 10 mL of glacial acetic acid (if

necessary) and cool the mixture in an ice bath.

Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid.

In a separate beaker, prepare the nitrating mixture by carefully adding 4 mL of concentrated

nitric acid to 6 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the

stirred solution of N-methylacetanilide. Maintain the reaction temperature below 10°C

throughout the addition.

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30

minutes.

Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

Stir the resulting mixture until the ice has melted and a solid precipitate forms.

Collect the crude product by vacuum filtration using a Büchner funnel.

Wash the solid with several portions of cold deionized water to remove any residual acid.

Press the solid as dry as possible on the filter paper.

Protocol 2: Separation and Purification of Ortho and
Para Isomers
The separation of the ortho and para isomers can be achieved by fractional crystallization from

ethanol, taking advantage of their different solubilities. Steam distillation can also be an

effective method for separating the more volatile ortho isomer from the para isomer.[7]

Procedure (Fractional Crystallization):

Transfer the crude, dried product from Protocol 1 to a beaker.
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Add a minimum amount of hot ethanol to dissolve the solid.

Allow the solution to cool slowly to room temperature. The less soluble para isomer is

expected to crystallize out first.

Collect the crystals of the para isomer by vacuum filtration.

The filtrate will be enriched in the more soluble ortho isomer. The solvent can be partially

evaporated and the solution cooled further to induce crystallization of the ortho isomer.

Recrystallize each isomer from a minimal amount of hot ethanol to obtain pure products.

Dry the purified crystals and determine their melting points and yields.

Visualizations
Logical Relationship of the Nitration Process
Caption: Logical flow of the nitration of N-methylacetanilide.

Experimental Workflow
Caption: Step-by-step experimental workflow for the nitration of N-methylacetanilide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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